molecular formula C12H7Cl2N3 B13668468 6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13668468
M. Wt: 264.11 g/mol
InChI Key: QDQFGEOKZLLGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of chlorine atoms at positions 6 and 8, along with a pyridyl group at position 2, contributes to its unique chemical properties. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and catalyst concentrations, to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .

Scientific Research Applications

6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine atoms and a pyridyl group, which contribute to its distinct chemical properties and reactivity. These structural features enhance its potential as a versatile scaffold in medicinal chemistry and other scientific research applications .

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

6,8-dichloro-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H7Cl2N3/c13-8-5-9(14)12-16-11(7-17(12)6-8)10-3-1-2-4-15-10/h1-7H

InChI Key

QDQFGEOKZLLGCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Origin of Product

United States

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